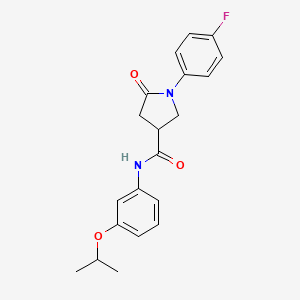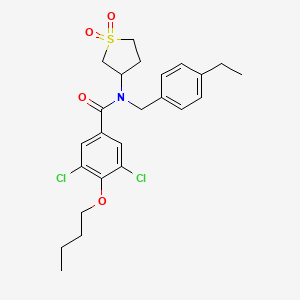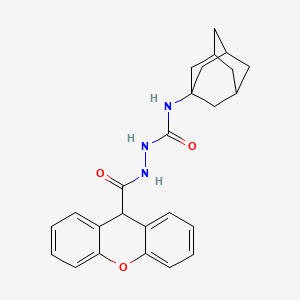
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as Fipronil, is a phenylpyrazole insecticide that was first introduced in 1996. It is widely used in agriculture to control pests, such as ants, termites, cockroaches, and fleas, and has also been used in veterinary medicine to control parasites on pets and livestock. The chemical structure of Fipronil is unique, and its mode of action is different from other insecticides.
Mechanism of Action
Fipronil acts by blocking the GABA-gated chloride channels in the insect nervous system, leading to hyperexcitation and death. It is highly selective for insects and has a low toxicity to mammals. Fipronil has a long residual activity, which makes it effective for controlling pests over an extended period.
Biochemical and Physiological Effects
Fipronil has been shown to affect the metabolism and reproductive system of insects. It inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Fipronil also affects the reproductive system of insects by reducing the fecundity and fertility of female insects.
Advantages and Limitations for Lab Experiments
Fipronil has several advantages for laboratory experiments, including its high efficacy against a wide range of pests, its low toxicity to mammals, and its long residual activity. However, it also has some limitations, such as its high cost, its potential for environmental contamination, and its potential for resistance development in target pests.
Future Directions
There are several future directions for the research on Fipronil. One area of research is the development of new formulations and delivery systems for Fipronil to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential use of Fipronil in the treatment of other diseases, such as leishmaniasis and dengue fever. Finally, there is a need for further research on the mechanisms of resistance development in target pests and the development of strategies to manage resistance.
Scientific Research Applications
Fipronil has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has also been studied for its potential use in the treatment of diseases, such as malaria and Chagas disease. Fipronil has been shown to have a high efficacy against the malaria vector Anopheles gambiae and the Chagas disease vector Rhodnius prolixus.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(2)26-18-5-3-4-16(11-18)22-20(25)14-10-19(24)23(12-14)17-8-6-15(21)7-9-17/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJJOYMRUCPRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-(4-morpholinylsulfonyl)-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4113896.png)

![N-[4-({4-[3-(2-chlorophenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4113899.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4113901.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4113910.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4113921.png)

![diethyl 5-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4113930.png)
![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4113948.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4113956.png)
![isopropyl 3-({[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113969.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)